molecular formula C23H17ClN2O4S B264111 1-(3-{[(4-Chlorophenyl)sulfonyl]amidyl}-1,4-dioxo-1,4-dihydro-2-naphthalenyl)-3,4-dimethylpyridinium

1-(3-{[(4-Chlorophenyl)sulfonyl]amidyl}-1,4-dioxo-1,4-dihydro-2-naphthalenyl)-3,4-dimethylpyridinium

Katalognummer B264111
Molekulargewicht: 452.9 g/mol
InChI-Schlüssel: KZXNUHRCXZTEFW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(3-{[(4-Chlorophenyl)sulfonyl]amidyl}-1,4-dioxo-1,4-dihydro-2-naphthalenyl)-3,4-dimethylpyridinium, also known as CSPD, is a chemical compound that has gained attention in scientific research due to its potential use in various fields.

Wirkmechanismus

The mechanism of action of 1-(3-{[(4-Chlorophenyl)sulfonyl]amidyl}-1,4-dioxo-1,4-dihydro-2-naphthalenyl)-3,4-dimethylpyridinium involves its ability to bind to certain enzymes and proteins, resulting in a change in fluorescence. This change in fluorescence can be used to detect the presence of these enzymes and proteins in biological samples. 1-(3-{[(4-Chlorophenyl)sulfonyl]amidyl}-1,4-dioxo-1,4-dihydro-2-naphthalenyl)-3,4-dimethylpyridinium has also been shown to inhibit the activity of certain enzymes, which may be useful in the treatment of certain diseases.
Biochemical and Physiological Effects:
1-(3-{[(4-Chlorophenyl)sulfonyl]amidyl}-1,4-dioxo-1,4-dihydro-2-naphthalenyl)-3,4-dimethylpyridinium has been shown to have a low toxicity profile and is generally considered safe for use in laboratory experiments. However, further studies are needed to determine the long-term effects of 1-(3-{[(4-Chlorophenyl)sulfonyl]amidyl}-1,4-dioxo-1,4-dihydro-2-naphthalenyl)-3,4-dimethylpyridinium on biological systems.

Vorteile Und Einschränkungen Für Laborexperimente

One advantage of using 1-(3-{[(4-Chlorophenyl)sulfonyl]amidyl}-1,4-dioxo-1,4-dihydro-2-naphthalenyl)-3,4-dimethylpyridinium in laboratory experiments is its high sensitivity and specificity for detecting certain enzymes and proteins. Additionally, 1-(3-{[(4-Chlorophenyl)sulfonyl]amidyl}-1,4-dioxo-1,4-dihydro-2-naphthalenyl)-3,4-dimethylpyridinium is relatively easy to synthesize and purify. However, one limitation of using 1-(3-{[(4-Chlorophenyl)sulfonyl]amidyl}-1,4-dioxo-1,4-dihydro-2-naphthalenyl)-3,4-dimethylpyridinium is its limited solubility in aqueous solutions, which may affect its effectiveness in certain experiments.

Zukünftige Richtungen

There are several future directions for research related to 1-(3-{[(4-Chlorophenyl)sulfonyl]amidyl}-1,4-dioxo-1,4-dihydro-2-naphthalenyl)-3,4-dimethylpyridinium. One area of research is the development of new biosensors using 1-(3-{[(4-Chlorophenyl)sulfonyl]amidyl}-1,4-dioxo-1,4-dihydro-2-naphthalenyl)-3,4-dimethylpyridinium for the detection of various biomolecules. Additionally, further studies are needed to determine the potential use of 1-(3-{[(4-Chlorophenyl)sulfonyl]amidyl}-1,4-dioxo-1,4-dihydro-2-naphthalenyl)-3,4-dimethylpyridinium in the treatment of certain diseases. Finally, research is needed to optimize the synthesis and purification of 1-(3-{[(4-Chlorophenyl)sulfonyl]amidyl}-1,4-dioxo-1,4-dihydro-2-naphthalenyl)-3,4-dimethylpyridinium to improve its effectiveness in laboratory experiments.
Conclusion:
In conclusion, 1-(3-{[(4-Chlorophenyl)sulfonyl]amidyl}-1,4-dioxo-1,4-dihydro-2-naphthalenyl)-3,4-dimethylpyridinium is a chemical compound that has gained attention in scientific research due to its potential use in various fields. The synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions related to 1-(3-{[(4-Chlorophenyl)sulfonyl]amidyl}-1,4-dioxo-1,4-dihydro-2-naphthalenyl)-3,4-dimethylpyridinium have been discussed. Further research is needed to fully understand the potential of 1-(3-{[(4-Chlorophenyl)sulfonyl]amidyl}-1,4-dioxo-1,4-dihydro-2-naphthalenyl)-3,4-dimethylpyridinium in scientific research.

Synthesemethoden

The synthesis of 1-(3-{[(4-Chlorophenyl)sulfonyl]amidyl}-1,4-dioxo-1,4-dihydro-2-naphthalenyl)-3,4-dimethylpyridinium involves the reaction of 4-chlorobenzenesulfonyl chloride with 1,4-dihydro-2-naphthoic acid to form 1-(3-{[(4-Chlorophenyl)sulfonyl]amidyl}-1,4-dioxo-1,4-dihydro-2-naphthalenyl) -3,4-dimethylpyridinium chloride. This compound is then purified to obtain 1-(3-{[(4-Chlorophenyl)sulfonyl]amidyl}-1,4-dioxo-1,4-dihydro-2-naphthalenyl)-3,4-dimethylpyridinium.

Wissenschaftliche Forschungsanwendungen

1-(3-{[(4-Chlorophenyl)sulfonyl]amidyl}-1,4-dioxo-1,4-dihydro-2-naphthalenyl)-3,4-dimethylpyridinium has been studied for its potential use in various fields of scientific research. It has been used as a fluorescent probe to detect the presence of certain enzymes and proteins in biological samples. 1-(3-{[(4-Chlorophenyl)sulfonyl]amidyl}-1,4-dioxo-1,4-dihydro-2-naphthalenyl)-3,4-dimethylpyridinium has also been used in the development of biosensors for the detection of various biomolecules. Additionally, 1-(3-{[(4-Chlorophenyl)sulfonyl]amidyl}-1,4-dioxo-1,4-dihydro-2-naphthalenyl)-3,4-dimethylpyridinium has been studied for its potential use in the treatment of certain diseases, such as cancer and Alzheimer's disease.

Eigenschaften

Molekularformel

C23H17ClN2O4S

Molekulargewicht

452.9 g/mol

IUPAC-Name

(3Z)-3-(4-chlorophenyl)sulfonylimino-2-(3,4-dimethylpyridin-1-ium-1-yl)-4-oxonaphthalen-1-olate

InChI

InChI=1S/C23H17ClN2O4S/c1-14-11-12-26(13-15(14)2)21-20(22(27)18-5-3-4-6-19(18)23(21)28)25-31(29,30)17-9-7-16(24)8-10-17/h3-13H,1-2H3

InChI-Schlüssel

KZXNUHRCXZTEFW-UHFFFAOYSA-N

Isomerische SMILES

CC1=C(C=[N+](C=C1)C\2=C(C3=CC=CC=C3C(=O)/C2=N/S(=O)(=O)C4=CC=C(C=C4)Cl)[O-])C

SMILES

CC1=C(C=[N+](C=C1)C2=C(C3=CC=CC=C3C(=O)C2=NS(=O)(=O)C4=CC=C(C=C4)Cl)[O-])C

Kanonische SMILES

CC1=C(C=[N+](C=C1)C2=C(C3=CC=CC=C3C(=O)C2=NS(=O)(=O)C4=CC=C(C=C4)Cl)[O-])C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.